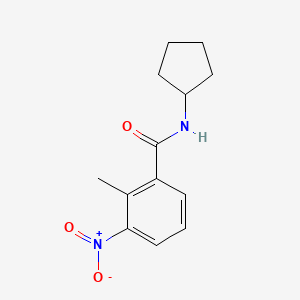
N-cyclopentyl-2-methyl-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-2-methyl-3-nitrobenzamide is an organic compound with the molecular formula C13H16N2O3 It is characterized by the presence of a cyclopentyl group, a methyl group, and a nitro group attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2-methyl-3-nitrobenzamide typically involves the nitration of a suitable benzamide precursor followed by the introduction of the cyclopentyl and methyl groups. One common method involves the nitration of 2-methylbenzamide using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position. The resulting 2-methyl-3-nitrobenzamide is then subjected to a Friedel-Crafts acylation reaction with cyclopentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions: N-cyclopentyl-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products:
Reduction: N-cyclopentyl-2-methyl-3-aminobenzamide.
Substitution: N-cyclopentyl-2-methyl-3-aminobenzamide derivatives.
Oxidation: N-cyclopentyl-2-carboxy-3-nitrobenzamide.
科学研究应用
N-cyclopentyl-2-methyl-3-nitrobenzamide has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various functionalized benzamides and related compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of N-cyclopentyl-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the benzamide core can engage in hydrogen bonding and hydrophobic interactions with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
N-cyclopentyl-2-methyl-3-nitrobenzamide can be compared with other similar compounds, such as:
N-cyclopentyl-3-methyl-2-nitrobenzamide: Differing in the position of the methyl and nitro groups, which can affect its chemical reactivity and biological activity.
N-cyclopentyl-2-methyl-4-nitrobenzamide: The nitro group is at the 4-position, leading to different electronic and steric effects.
N-cyclopentyl-2-methyl-3-aminobenzamide:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
N-cyclopentyl-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-9-11(7-4-8-12(9)15(17)18)13(16)14-10-5-2-3-6-10/h4,7-8,10H,2-3,5-6H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLBIGAGXPAXSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
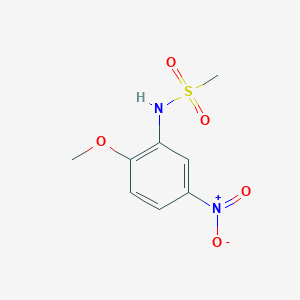
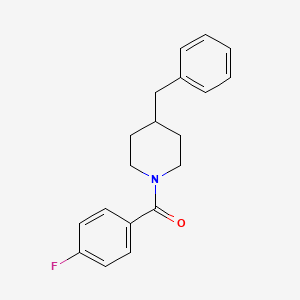
![2-[3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinyl]acetamide](/img/structure/B5656129.png)
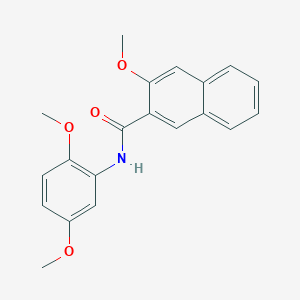
![2-anilino-N-[1-methyl-2-(2-pyrazinyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5656144.png)
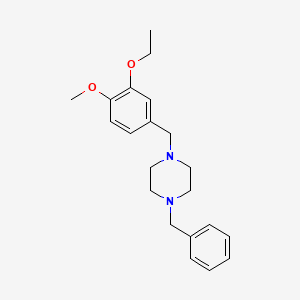
![N~2~-[(2-ethyl-5-pyrimidinyl)carbonyl]-L-leucinamide](/img/structure/B5656155.png)
![1-[(4-methoxy-2,5-dimethylphenyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B5656177.png)
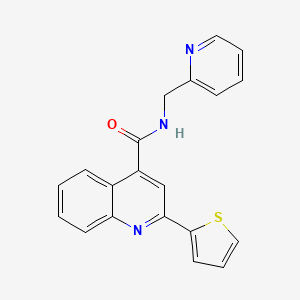
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-1-morpholin-4-ylcyclohexanecarboxamide](/img/structure/B5656199.png)
![(1-{[7-chloro-2-(2-furyl)-8-methyl-4-quinolinyl]carbonyl}-2,5-dihydro-1H-pyrrol-2-yl)methanol](/img/structure/B5656209.png)
![2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxy-N-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B5656215.png)
![9-(4-methylquinolin-2-yl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5656220.png)
![N-{2-[1-(3-chloro-2-methylphenyl)-1H-1,2,4-triazol-5-yl]ethyl}-N-methylmethanesulfonamide](/img/structure/B5656234.png)
